N-(4-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
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Overview
Description
N-(4-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-aminobenzamide.
Sulfonylation: The 4-aminobenzamide is reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to form the ethylsulfonyl derivative.
Coupling Reaction: The ethylsulfonyl derivative is then coupled with 4-chloroaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-aminobenzamide
- N-(4-methylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
- N-(4-chlorophenyl)-4-[(methylsulfonyl)(methyl)amino]benzamide
Uniqueness
N-(4-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is unique due to the presence of the ethylsulfonyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in different applications.
Properties
Molecular Formula |
C16H17ClN2O3S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[ethylsulfonyl(methyl)amino]benzamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-3-23(21,22)19(2)15-10-4-12(5-11-15)16(20)18-14-8-6-13(17)7-9-14/h4-11H,3H2,1-2H3,(H,18,20) |
InChI Key |
IDKDAUQHAFZMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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